Despropylene Gatifloxacin
Overview
Description
Despropylene Gatifloxacin is a metabolite of Gatifloxacin . Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family . The molecular formula of Despropylene Gatifloxacin is C16 H18 F N3 O4 and its molecular weight is 335.33 .
Synthesis Analysis
The synthesis of Despropylene Gatifloxacin has been described in the context of the synthesis and characterization of potential dimers of Gatifloxacin . Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin and they were identified .Molecular Structure Analysis
The molecular structure of Despropylene Gatifloxacin is represented by the molecular formula C16 H18 F N3 O4 .Chemical Reactions Analysis
The chemical reactions involving Gatifloxacin have been studied in the context of its stability. A stability-indicating LC method for analysis of gatifloxacin has been developed and validated .Physical And Chemical Properties Analysis
Despropylene Gatifloxacin has a molecular weight of 335.33 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization :
- Despropylene Gatifloxacin, a metabolite of Gatifloxacin, was synthesized and characterized during studies on the formation of fluoroquinolone dimers of Gatifloxacin. These findings provide insights into the chemical properties and potential applications of Despropylene Gatifloxacin (Garaga et al., 2013).
Antimicrobial Activity :
- Research on Gatifloxacin's antimicrobial efficacy against Gram-positive and Gram-negative bacteria highlighted its potential in infection control. This study contributes to understanding the environmental behavior of fluoroquinolones like Despropylene Gatifloxacin (Caianelo et al., 2017).
Pharmacokinetics and Pharmacodynamics :
- The pharmacokinetic properties of Gatifloxacin, including its high oral bioavailability, distribution, and elimination, are crucial for understanding how Despropylene Gatifloxacin might behave in biological systems (Grasela, 2000).
Drug Delivery and Efficacy :
- Studies on enhancing the delivery of Gatifloxacin in mouse corneas using ultrasound treatment provide insights into improving the efficacy of similar drugs, potentially including Despropylene Gatifloxacin (Jegal et al., 2018).
Interaction with Biological Systems :
- The interaction of Gatifloxacin with iron minerals, which can influence its environmental fate and behavior, sheds light on how Despropylene Gatifloxacin might interact with different substrates (Li & Bi, 2019).
Safety And Hazards
properties
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWBCRPZUUYZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593899 | |
Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Despropylene Gatifloxacin | |
CAS RN |
172426-86-7 | |
Record name | Despropylene gatifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESPROPYLENE GATIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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